molecular formula C8H6ClNO2 B13201243 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13201243
M. Wt: 183.59 g/mol
InChI Key: VQHWIPLLALPUCO-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chloro and hydroxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3,7,11H,(H,10,12)

InChI Key

VQHWIPLLALPUCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(C(=O)N2)O)C(=C1)Cl

Origin of Product

United States

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